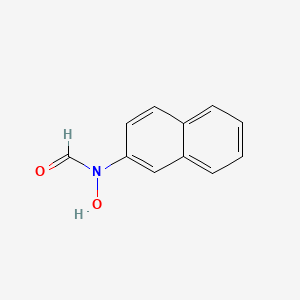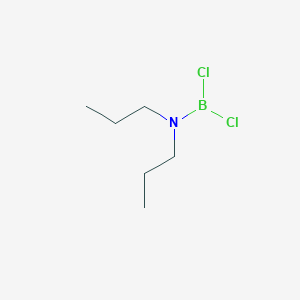
N-dichloroboranyl-N-propylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dichloroboranyl-N-propylpropan-1-amine, also known as dichloro(dipropylamino)borane, is an organoboron compound with the molecular formula C6H14BCl2N. This compound is characterized by the presence of a boron atom bonded to two chlorine atoms and a dipropylamino group. It is a colorless liquid with a density of 1.021 g/mL at 25ºC .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-dichloroboranyl-N-propylpropan-1-amine can be synthesized through the reaction of dipropylamine with boron trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BCl3+(CH3CH2CH2)2NH→C6H14BCl2N
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of specialized equipment to handle the corrosive nature of boron trichloride and to maintain an inert atmosphere .
Analyse Chemischer Reaktionen
Types of Reactions
N-dichloroboranyl-N-propylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Complex Formation: It can form complexes with other molecules, particularly those containing lone pairs of electrons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Complex Formation: Conditions typically involve the use of solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted boron compounds where chlorine atoms are replaced by other groups.
Reduction Reactions: Products include boranes and other reduced boron species.
Complex Formation: Products include boron complexes with various ligands.
Wissenschaftliche Forschungsanwendungen
N-dichloroboranyl-N-propylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various molecules.
Industry: It is used in the production of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-dichloroboranyl-N-propylpropan-1-amine involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with lone pairs of electrons from other atoms or molecules, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the ligands involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-dichloroboranyl-N-propan-2-ylpropan-2-amine: Similar structure but with isopropyl groups instead of propyl groups.
Dipropylamine: Lacks the boron and chlorine atoms, making it less reactive in certain types of reactions.
Uniqueness
N-dichloroboranyl-N-propylpropan-1-amine is unique due to the presence of both boron and chlorine atoms, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various ligands makes it particularly valuable in research and industrial applications .
Eigenschaften
CAS-Nummer |
3386-16-1 |
|---|---|
Molekularformel |
C6H14BCl2N |
Molekulargewicht |
181.90 g/mol |
IUPAC-Name |
N-dichloroboranyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C6H14BCl2N/c1-3-5-10(6-4-2)7(8)9/h3-6H2,1-2H3 |
InChI-Schlüssel |
SWEZYXMESSBUMD-UHFFFAOYSA-N |
Kanonische SMILES |
B(N(CCC)CCC)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
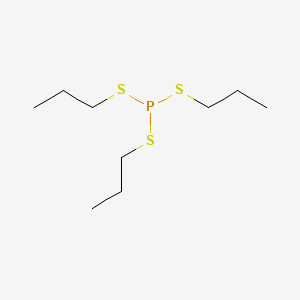

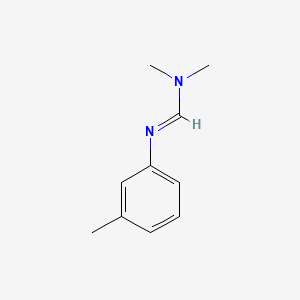
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
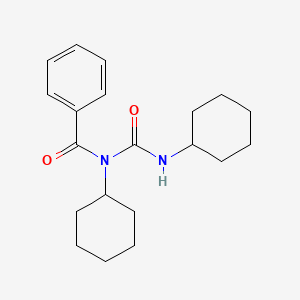
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
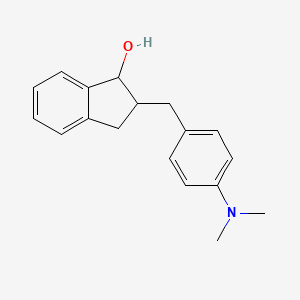
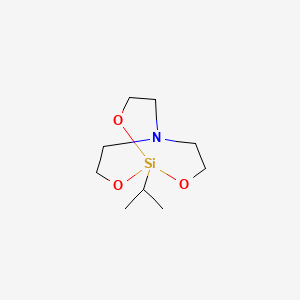

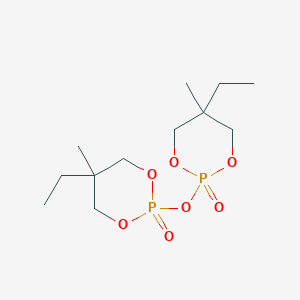
![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
